Lysionotin
Overview
Description
Nevadensin is a natural flavonoid predominantly found in fewflower lysionotus herbs. It possesses a variety of pharmacological properties, including antibacterial, anti-inflammatory, antihypertensive, and free radical scavenging activities . Nevadensin has been studied for its potential therapeutic applications, particularly in inhibiting the pathogenicity of Staphylococcus aureus by reducing α-toxin expression .
Mechanism of Action
Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article will delve into the mechanism of action of Nevadensin, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
Nevadensin affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . This pathway plays a crucial role in organ size control and tumor suppression. Nevadensin activates the MST1/2- LATS1/2 kinase in the Hippo pathway, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP .
Pharmacokinetics
It is known that nevadensin is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Nevadensin has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . It also increases the sensitivity of HCC cells to the drug sorafenib by down-regulating YAP and its downstream targets .
Action Environment
The action of Nevadensin can be influenced by various environmental factors. For instance, the plant from which Nevadensin is extracted, Lysionotus pauciflorus Maxim, is adapted to survive in drought and high salty areas . This could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Nevadensin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to regulate multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development .
Cellular Effects
Nevadensin has significant effects on various types of cells and cellular processes. It has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . Nevadensin also regulates gene expression and influences cellular metabolism through its interaction with the Hippo signaling pathway .
Molecular Mechanism
Nevadensin exerts its effects at the molecular level through various mechanisms. It notably induces the activation of the MST1/2- LATS1/2 kinase in HCC cells, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP . This indicates that Nevadensin might exert its anti-HCC activity through the Hippo-ON mechanism .
Metabolic Pathways
Nevadensin is involved in various metabolic pathways. It notably regulates the Hippo signaling pathway, a crucial pathway associated with cancer
Preparation Methods
Nevadensin can be extracted from natural sources such as fewflower lysionotus herbs The extraction process typically involves solvent extraction followed by purification steps like chromatography
Chemical Reactions Analysis
Nevadensin undergoes various chemical reactions, including:
Oxidation: Nevadensin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert lysionotin into its reduced forms.
Substitution: Nevadensin can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nevadensin has been extensively studied for its scientific research applications, including:
Chemistry: Nevadensin is used as a model compound to study flavonoid chemistry and its reactivity.
Biology: Nevadensin has shown potential in inhibiting the pathogenicity of Staphylococcus aureus by reducing α-toxin expression.
Medicine: Nevadensin has potential therapeutic applications in treating infections caused by Staphylococcus aureus and glioma
Industry: Nevadensin’s antioxidant properties make it a valuable compound in the food and cosmetic industries.
Comparison with Similar Compounds
Nevadensin can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways. For example:
Quercetin: Known for its strong antioxidant properties and ability to modulate various signaling pathways.
Kaempferol: Exhibits anti-cancer properties by inducing apoptosis in cancer cells.
Luteolin: Known for its anti-inflammatory and neuroprotective effects.
Nevadensin’s unique ability to inhibit α-toxin expression and 5-lipoxygenase activity sets it apart from these similar compounds, highlighting its potential in treating specific infections and cancers .
Properties
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFBMPVGAYGGJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144174 | |
Record name | Nevadensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-66-6 | |
Record name | Nevadensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nevadensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nevadensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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